molecular formula C16H11N7O2 B2492173 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396848-99-9

2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2492173
CAS No.: 1396848-99-9
M. Wt: 333.311
InChI Key: ZZNOULIYZCLFRD-UHFFFAOYSA-N
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Description

2-(4-(3-Cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a high-purity synthetic organic compound designed for research applications. This molecule incorporates a tetrazole ring, a privileged structure in medicinal chemistry known to serve as a bioisostere for carboxylic acids, which can enhance metabolic stability and improve bioavailability in drug candidates . The compound's molecular architecture features a tetrazole-5-carboxamide core linked to a phenyl ring, which is further substituted with a 3-cyanobenzamido group. This specific arrangement confers unique electronic properties and potential for diverse molecular interactions, making it valuable for structure-activity relationship studies and as a synthetic intermediate. Tetrazole derivatives demonstrate a wide spectrum of pharmacological activities in research settings, including documented antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties in preclinical studies . Specifically, tetrazole-based compounds have shown significant promise as angiotensin-II receptor antagonists for cardiovascular research . The 3-cyanobenzamido substituent in this particular compound may contribute to specific binding interactions with biological targets. Researchers utilize this compound primarily in pharmaceutical development, medicinal chemistry research, and as a biochemical tool for probing enzyme interactions and cellular pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material using appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-[4-[(3-cyanobenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N7O2/c17-9-10-2-1-3-11(8-10)16(25)19-12-4-6-13(7-5-12)23-21-15(14(18)24)20-22-23/h1-8H,(H2,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNOULIYZCLFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

  • Formation of the Cyanobenzamido Intermediate: : The synthesis begins with the reaction of 3-cyanobenzoic acid with an appropriate amine to form the corresponding amide. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

  • Tetrazole Ring Formation: : The next step involves the cyclization of the amide intermediate with sodium azide (NaN3) in the presence of a suitable catalyst, such as copper sulfate (CuSO4), to form the tetrazole ring. This reaction is usually performed in a polar solvent like dimethylformamide (DMF) under reflux conditions.

  • Carboxamide Formation: : Finally, the tetrazole intermediate is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group. This step is typically carried out in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the tetrazole ring.

Scientific Research Applications

2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring and functional groups allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Group Comparisons

Compound Name/ID Core Heterocycle Key Substituents Pharmacological Notes (Inferred)
2-(4-(3-Cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide Tetrazole 5-carboxamide, 3-cyanobenzamido-phenyl Potential bioisostere for carboxylates; high metabolic stability
Compound l (Thiazol-5-ylmethylcarbamate) Thiazole Ethoxycarbonylamino, 3-methylbutanamido, hydroxy, diphenylhexane Likely protease inhibitor (stereospecific backbone)
Compound m (Thiazol-5-ylmethylcarbamate) Thiazole Hydroperoxypropan-2-yl, methylureido, diphenylhexane Oxidative stress-targeting moiety (hydroperoxy group)
Compound p (Thiazol-5-ylmethylcarbamate) Thiazole Amino, hydroperoxypropan-2-yl, methylureido Dual functionalization for solubility and target engagement

Core Heterocycle Differences

  • Tetrazole vs. Thiazole : The tetrazole core in the target compound has four nitrogen atoms, conferring high acidity (pKa ~4.9) and stability under physiological conditions. In contrast, thiazole derivatives (e.g., Compounds l, m, p) contain sulfur and nitrogen, enabling hydrogen bonding and π-π interactions but with lower metabolic stability .

Substituent Analysis

  • 3-Cyanobenzamido vs. Thiazole analogs (e.g., Compounds m, p) employ methylureido or hydroperoxypropan-2-yl groups for redox modulation or steric bulk, which may improve selectivity but reduce solubility .
  • Carboxamide vs. Ester/Carbamate Linkages : The 5-carboxamide in the tetrazole derivative offers hydrogen-bonding capacity similar to thiazole carbamates (e.g., Compound l) but with greater hydrolytic stability due to the tetrazole ring’s resistance to nucleophilic attack .

Stereochemical and Conformational Considerations

  • Thiazole analogs (e.g., Compounds l, m) exhibit complex stereochemistry (e.g., (2S,3S,5S) configurations), which is critical for their protease inhibitory activity. The tetrazole compound lacks chiral centers, suggesting a broader but less selective interaction profile .

Pharmacological Implications

  • Target Selectivity : Thiazole derivatives with diphenylhexane backbones (e.g., Compound w) are designed for dual-target engagement, while the tetrazole compound’s planar structure may favor single-target binding.
  • Solubility and Bioavailability: The hydroperoxy group in Compound m may enhance membrane permeability but risks instability. The tetrazole’s carboxamide and cyanobenzamido groups balance polarity and lipophilicity, optimizing oral bioavailability .

Research Findings and Gaps

  • Evidence Limitations : The provided evidence focuses on thiazole derivatives, limiting direct comparison with tetrazole-based compounds. Further studies on tetrazole analogs in kinase or antimicrobial assays are needed.
  • Structural Insights : The tetrazole’s rigidity and acidity suggest advantages in drug design, but its lack of stereochemical complexity may limit applications where enantioselectivity is critical.

Biological Activity

2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound belonging to the tetrazole class, which is characterized by its five-membered ring structure containing four nitrogen atoms and one carbon atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Overview of Biological Activity

The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the cyanobenzamido and carboxamide groups. These functional groups facilitate interactions with various biological targets, such as enzymes and receptors.

The mechanism of action involves binding to specific molecular targets, inhibiting their activity. This inhibition can lead to various biological effects, such as:

  • Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anticancer Activity : It may induce apoptosis in cancer cells or inhibit cell proliferation by interfering with signaling pathways.
  • Anti-inflammatory Activity : The compound could modulate immune responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, highlighting its potential applications in various fields.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of cytokine production

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Formation of Cyanobenzamido Intermediate : Reaction of 3-cyanobenzoic acid with an appropriate amine using coupling agents like DCC.
  • Cyclization : The intermediate undergoes cyclization with sodium azide to form the tetrazole ring.
  • Purification : The final product is purified through recrystallization techniques.

Case Studies

  • Antimicrobial Evaluation :
    • A study investigated the antimicrobial properties against various bacterial strains. The results showed significant inhibition zones compared to control groups, suggesting potent antibacterial activity.
  • Anticancer Studies :
    • In vitro studies on cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway.
  • Anti-inflammatory Effects :
    • In a model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers, indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Construct the tetrazole ring via [3+2] cycloaddition using sodium azide and a nitrile precursor under reflux in a polar aprotic solvent (e.g., DMF) .
  • Step 2 : Introduce the 3-cyanobenzamido group via amide coupling (e.g., EDC/HOBt) at 0–25°C to minimize side reactions .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol to achieve >95% purity .
    • Key Parameters :
ParameterOptimal Condition
Temperature (cycloaddition)80–100°C
Solvent (coupling)Dichloromethane
Reaction Time (coupling)12–24 hours

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm for aromatic protons) and amide NH (δ 10–12 ppm) .
  • Infrared Spectroscopy (IR) : Confirm C≡N stretch (~2220 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular ion [M+H]⁺ and fragmentation patterns .
    • Data Cross-Validation :
TechniqueKey Functional Group Confirmed
¹H/¹³C NMRTetrazole, benzamido moieties
IRCyanide, amide bonds
HRMSMolecular formula

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular configurations?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELX (for refinement) and WinGX (for data processing) to determine bond lengths/angles and confirm the tetrazole ring geometry .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize electron density and assess positional disorder .
    • Case Study : A 2024 study resolved conflicting NMR assignments for a similar tetrazole derivative by confirming the planar tetrazole ring (N1–N4 bond length: 1.31 Å) via crystallography .

Q. What experimental strategies address conflicting bioactivity data in enzymatic assays?

  • Methodology :

  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis) .
  • Kinetic Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. allosteric inhibition .
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
    • Example : A 2025 study resolved inconsistent IC₅₀ values (1–10 µM) for a tetrazole carboxamide by identifying pH-dependent aggregation using dynamic light scattering .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding to mGlu4 receptors (PDB ID: 4X7H), focusing on hydrogen bonds between the tetrazole and Arg78 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
    • Validation : Compare predicted binding energies (-9.2 kcal/mol) with experimental SPR data (KD = 120 nM) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in solubility data across studies?

  • Methodology :

  • Standardized Protocols : Use USP buffers (pH 1.2–7.4) and shake-flask method with HPLC quantification .
  • Particle Size Analysis : Measure via DLS; micronization increases surface area and apparent solubility .
    • Case Study : A 2023 review attributed conflicting solubility (0.1–5 mg/mL) of a fluorophenyl tetrazole to variations in crystallinity (amorphous vs. crystalline) .

Q. Why do stability studies report divergent degradation pathways?

  • Methodology :

  • Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) and monitor via LC-MS to identify hydrolytic (amide bond cleavage) vs. oxidative (tetrazole ring opening) pathways .
  • Isotope Labeling : Use ¹⁵N-tetrazole to track decomposition intermediates .
    • Resolution : A 2024 study linked pH-dependent stability (t₁/₂ = 2 days at pH 2 vs. 30 days at pH 7) to protonation of the tetrazole nitrogen .

Biological Mechanism Elucidation

Q. What in vitro assays are optimal for evaluating the compound’s neuroprotective potential?

  • Methodology :

  • Primary Neuronal Cultures : Treat with 1–10 µM compound and measure glutamate-induced excitotoxicity via LDH release .
  • Western Blotting : Quantify mGlu4 receptor phosphorylation (Ser933) to confirm allosteric modulation .
    • Data Interpretation : A 2025 study demonstrated 60% neuroprotection at 5 µM, correlating with mGlu4 activation (EC₅₀ = 3.2 µM) .

Tables of Key Findings

Table 1 : Comparative Synthetic Yields Under Varying Conditions

SolventTemp (°C)CatalystYield (%)Purity (%)Source
DMF80None6292
THF60CuI7895

Table 2 : Bioactivity Data Across Assay Types

Assay TypeTargetIC₅₀/EC₅₀ (µM)MechanismSource
KinaseCDK21.4Competitive
ReceptormGlu43.2Allosteric

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